

An In-Depth Technical Guide to Methyl Gamma-Linolenate in Nutritional Science Research

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Compound of Interest

Compound Name: Methyl gamma-linolenate

Cat. No.: B153489

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl gamma-linolenate (MGLA), the methyl ester of gamma-linolenic acid (GLA), is an omega-6 polyunsaturated fatty acid of significant interest in the fields of nutritional science and pharmacology. As a more stable and lipid-soluble form of GLA, MGLA serves as a key precursor to a cascade of bioactive molecules with potent anti-inflammatory and immunomodulatory properties. This technical guide provides a comprehensive overview of MGLA, focusing on its metabolic fate, its role in key signaling pathways, and its effects as demonstrated in preclinical and clinical research. This document is intended to be a resource for researchers, scientists, and professionals in drug development, offering detailed experimental protocols and quantitative data to facilitate further investigation into the therapeutic potential of this compound.

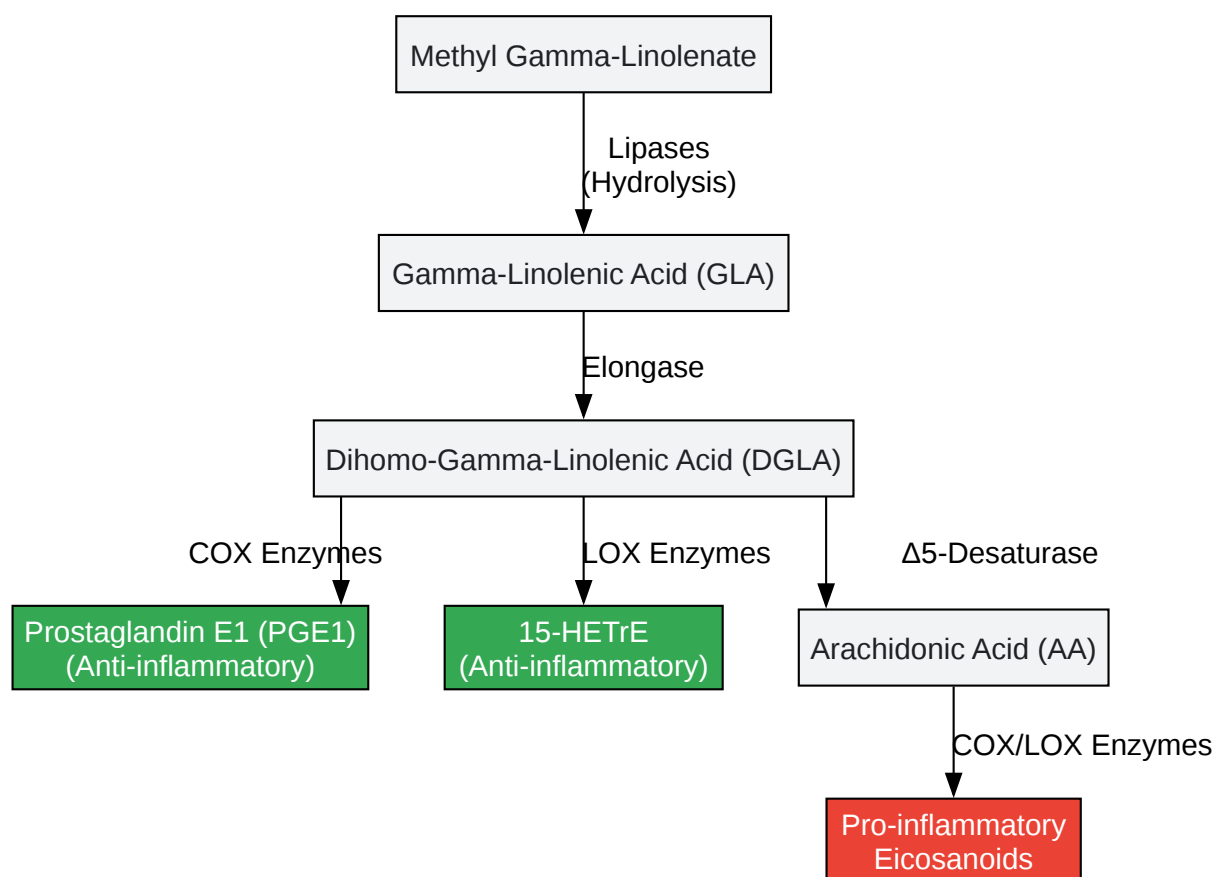
Physicochemical Properties of Methyl Gamma-Linolenate

A thorough understanding of the physical and chemical characteristics of MGLA is crucial for its application in research and development.

Property	Value	Reference(s)
Molecular Formula	C ₁₉ H ₃₂ O ₂	[1]
Molecular Weight	292.46 g/mol	[1]
CAS Number	16326-32-2	[1]
Appearance	Liquid	[2]
Purity	≥99% (GC)	[2]
Density	0.895 g/cm ³	[1]
Boiling Point	385.4°C at 760 mmHg	[1]
Flash Point	101.5°C	[1]
Refractive Index	n ₂₀ /D 1.476	[2]

Metabolism of Methyl Gamma-Linolenate

Upon ingestion, **methyl gamma-linolenate** is rapidly hydrolyzed by lipases to yield gamma-linolenic acid (GLA). GLA then enters the omega-6 fatty acid metabolic pathway, where it is elongated to dihomo-gamma-linolenic acid (DGLA). DGLA is a pivotal intermediate that can be further metabolized by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes to produce anti-inflammatory eicosanoids, such as prostaglandin E1 (PGE1) and 15-hydroxyeicosatrienoic acid (15-HETrE). A smaller portion of DGLA can be desaturated by delta-5-desaturase to form arachidonic acid (AA), a precursor to pro-inflammatory eicosanoids.



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Metabolic pathway of **methyl gamma-linolenate**.

Quantitative Data from In Vitro and In Vivo Studies

The following tables summarize quantitative data from various studies investigating the effects of **methyl gamma-linolenate** and its active form, GLA.

Table 1: Effects on Plasma Lipids (Human Studies with GLA)

Dosage of GLA	Change in LDL Cholesterol	Change in HDL Cholesterol	Reference(s)
1.1 g/day	-10%	+7%	
1.6 g/day	-25%	+9%	
3 g/day (in hyperlipidemic patients)	Significant decrease	+22% (p < 0.01)	[3]

Table 2: Effects on Inflammatory Markers and Platelet Function (Human Studies with GLA)

Parameter	Dosage of GLA	Effect	Reference(s)
Plasma Triglycerides	3 g/day	-48% (p < 0.001)	[3]
Platelet Aggregation (ADP and epinephrine-induced)	3 g/day	-45%	[3]
Serum Thromboxane B2	3 g/day	-45%	[3]
Bleeding Time	3 g/day	+40% (p < 0.01)	[3]

Table 3: Cytotoxic Effects of Methyl Gamma-Linolenate on Cancer Cell Lines

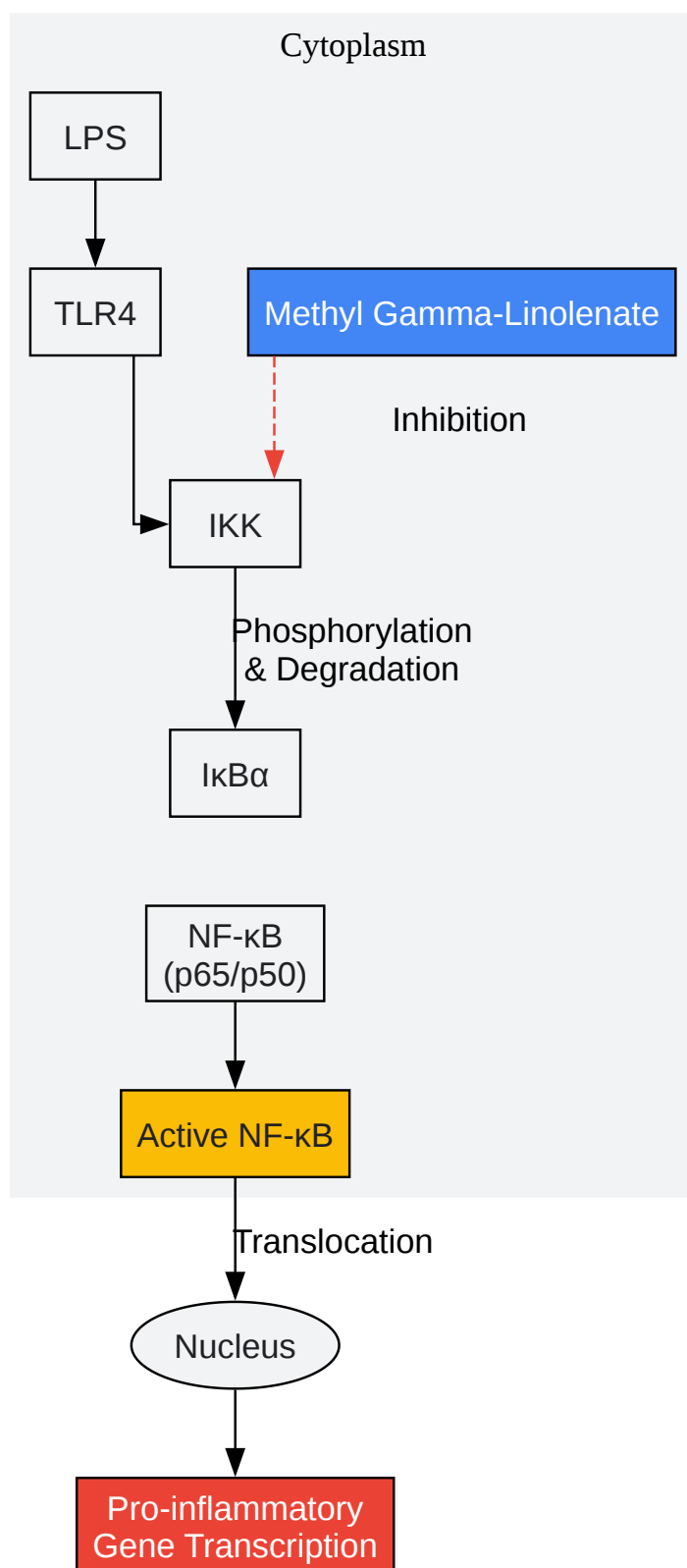
Cell Line	Assay	IC ₅₀	Reference(s)
A-549 (Human Lung Carcinoma)	SRB Assay	<100 µg/mL	

Key Signaling Pathways Modulated by Methyl Gamma-Linolenate

Research suggests that the anti-inflammatory and anti-proliferative effects of MGLA are mediated through the modulation of key intracellular signaling pathways, primarily the NF- κ B and MAPK pathways.

Inhibition of NF- κ B Signaling Pathway

Methyl gamma-linolenate, through its conversion to GLA and DGLA, has been shown to inhibit the activation of Nuclear Factor-kappa B (NF- κ B), a pivotal transcription factor in the inflammatory response. This inhibition prevents the transcription of pro-inflammatory genes.

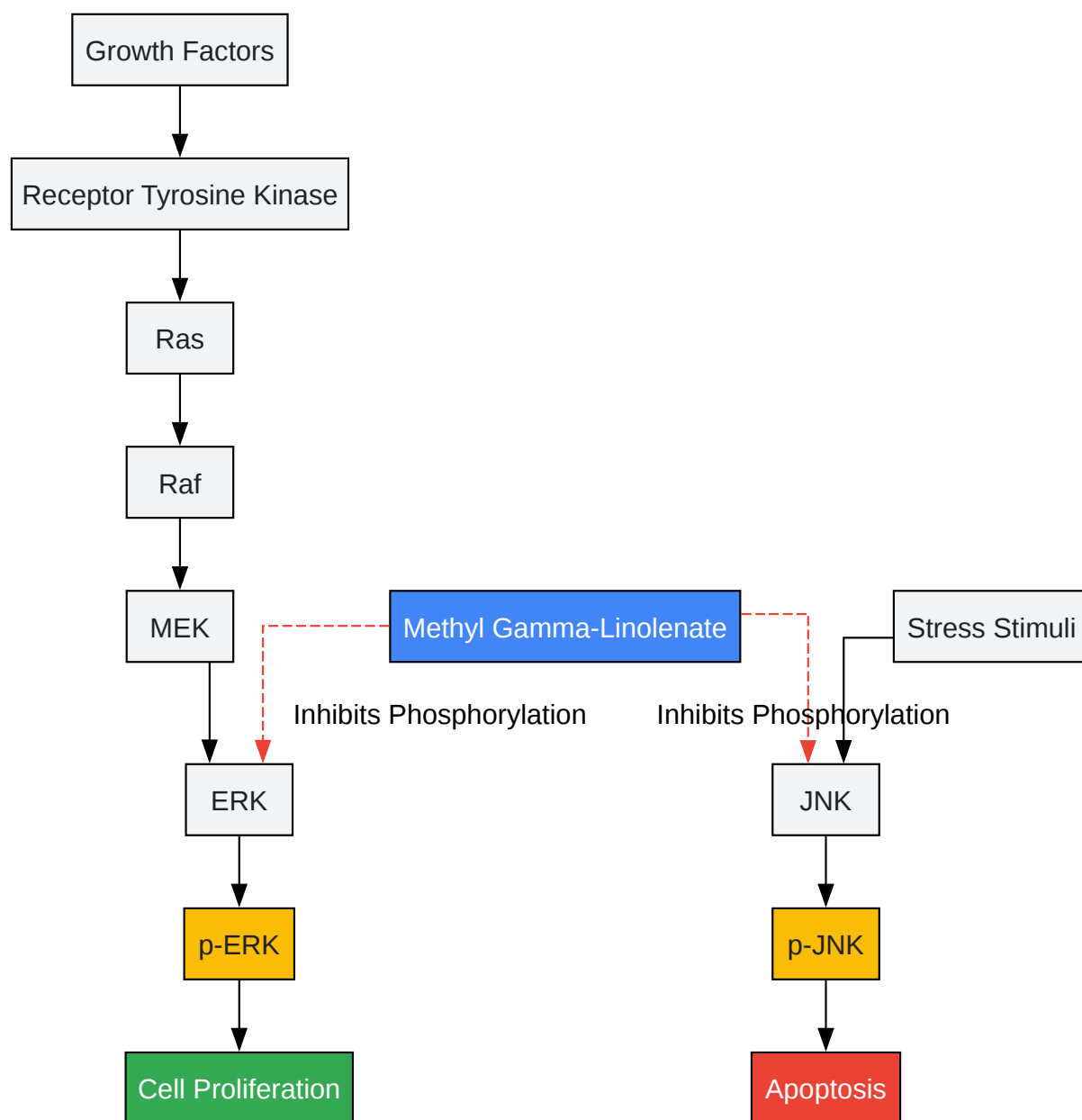


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Inhibition of the NF-κB signaling pathway by MGLA.

Modulation of MAPK Signaling Pathway

Methyl gamma-linolenate has also been implicated in the modulation of the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically by reducing the phosphorylation of key kinases such as ERK and JNK. This can lead to decreased cell proliferation and induction of apoptosis in cancer cells.



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Modulation of the MAPK signaling pathway by MGLA.

Detailed Experimental Protocols

Quantification of Methyl Gamma-Linolenate in Plasma by GC-MS

This protocol describes the extraction and quantification of fatty acid methyl esters, including MGLA, from plasma samples.

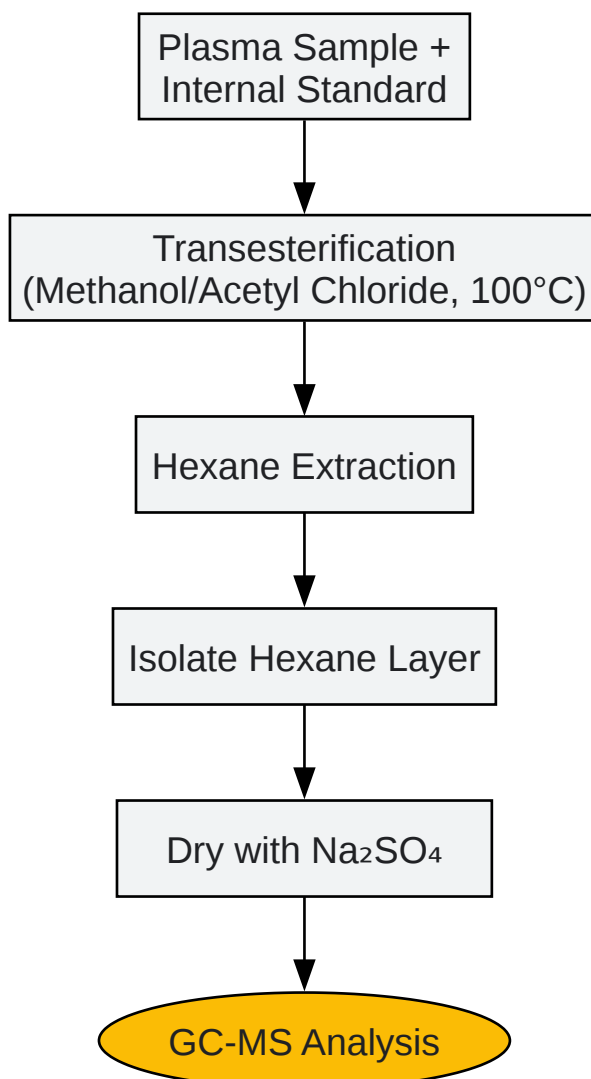
Materials:

- Plasma samples
- Internal standard (e.g., heptadecanoic acid methyl ester)
- Methanol
- Acetyl chloride
- Hexane
- Anhydrous sodium sulfate
- Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

- **Sample Preparation:** To 1 mL of plasma, add a known amount of the internal standard.
- **Transesterification:** Add 2 mL of methanol:acetyl chloride (20:1, v/v). Cap the tube tightly and heat at 100°C for 1 hour.
- **Extraction:** After cooling, add 1 mL of hexane and vortex vigorously for 1 minute. Centrifuge at 1500 x g for 5 minutes to separate the phases.
- **Isolation:** Carefully transfer the upper hexane layer to a clean vial.
- **Drying:** Add a small amount of anhydrous sodium sulfate to the hexane extract to remove any residual water.

- GC-MS Analysis: Inject an aliquot of the dried hexane extract into the GC-MS system. Use a suitable capillary column (e.g., DB-23) and a temperature program that allows for the separation of C18 fatty acid methyl esters.
- Quantification: Identify MGLA based on its retention time and mass spectrum. Quantify by comparing the peak area of MGLA to that of the internal standard.



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